Tetrahydro Furosemide is a derivative of furosemide, a potent loop diuretic commonly used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. It is classified as a sulfonamide and is chemically related to furosemide, which is known for its ability to inhibit sodium and chloride reabsorption in the kidneys. Tetrahydro Furosemide retains the core pharmacological properties of furosemide but may exhibit different pharmacokinetic and pharmacodynamic profiles.
Tetrahydro Furosemide can be synthesized from furosemide through various chemical processes. Its production is of interest in pharmaceutical chemistry due to its potential therapeutic applications and differences in bioavailability compared to its parent compound.
The synthesis of Tetrahydro Furosemide can be achieved through several methods, primarily involving the reduction of furosemide. Common techniques include:
Tetrahydro Furosemide retains the structural framework of furosemide but with additional hydrogen atoms due to the reduction process. The molecular formula for Tetrahydro Furosemide is .
Tetrahydro Furosemide can undergo various chemical reactions typical for organic compounds, including:
Tetrahydro Furosemide acts primarily by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle in the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urine output.
Tetrahydro Furosemide has potential applications in:
Tetrahydro Furosemide is systematically named as 4-Chloro-5-sulfamoyl-2-[[((2RS)-tetrahydrofuran-2-yl)methyl]amino]benzoic acid. Its molecular formula is C₁₂H₁₅ClN₂O₅S, with a molecular weight of 334.78 g/mol and a CAS Registry Number of 4793-38-8 [1] [7]. The stereochemistry at the tetrahydrofuran ring's C2 position is racemic (denoted as 2RS), indicating a chiral center that may influence solid-state packing but not covalent bonding.
Table 1: Identity Summary of Tetrahydro Furosemide
Property | Value |
---|---|
IUPAC Name | 4-Chloro-5-sulfamoyl-2-[[((2RS)-tetrahydrofuran-2-yl)methyl]amino]benzoic acid |
Molecular Formula | C₁₂H₁₅ClN₂O₅S |
CAS Registry Number | 4793-38-8 |
Molecular Weight | 334.78 g/mol |
Chiral Centers | 1 (C2 of tetrahydrofuran ring) |
Tetrahydro Furosemide is a structural analog of furosemide (C₁₂H₁₁ClN₂O₅S, CAS 54-31-9), differing solely in the saturation state of the furan ring. While furosemide contains a planar, aromatic furan moiety (C₄H₃O⁻), Tetrahydro Furosemide features a non-aromatic, puckered tetrahydrofuran (THF) ring (C₄H₇O⁻) [1] [7]. This modification replaces the conjugated double-bond system with a flexible aliphatic ring, altering electronic distribution and steric bulk. Key implications include:
Table 2: Structural Comparison with Furosemide
Feature | Furosemide | Tetrahydro Furosemide | Impact |
---|---|---|---|
Furan Ring | Aromatic (unsaturated) | Aliphatic (saturated) | Altered electronic density |
Molecular Formula | C₁₂H₁₁ClN₂O₅S | C₁₂H₁₅ClN₂O₅S | Higher H-content in analog |
Ring Conformation | Planar | Puckered (envelope) | Steric hindrance changes |
CAS Number | 54-31-9 | 4793-38-8 | Distinct chemical entities |
Solubility: Tetrahydro Furosemide dissolves in polar aprotic solvents like methanol (MeOH) and dimethyl sulfoxide (DMSO), but exhibits limited water solubility [7]. Its reduced ring strain relative to furosemide may enhance miscibility with organic phases.
Stability: The compound is stored at 2–8°C to prevent thermal degradation or desolvation [7]. Saturation eliminates furan ring reactivity (e.g., oxidation susceptibility), potentially improving solid-state stability.
Crystallography: Though single-crystal data are unavailable, powder X-ray diffraction (PXRD) patterns confirm its crystallinity [7]. NMR crystallography techniques—validated for furosemide polymorphs—could resolve proton placement in Tetrahydro Furosemide [4]. The THF ring’s conformational flexibility may allow multiple solid forms (polymorphs/solvates), influencing dissolution behavior.
Spectroscopic data for Tetrahydro Furosemide are inferred from pharmacopeial testing methods [7]:
Table 3: Spectroscopic Signatures of Tetrahydro Furosemide
Technique | Key Signals | Structural Assignment |
---|---|---|
UV-Vis | 230 nm, 330 nm (shoulder) | π→π* in benzoic acid; n→π* |
IR | 1340–1350 cm⁻¹ (strong); 1690–1710 cm⁻¹ (broad); 2850–2960 cm⁻¹ | S=O stretch; C=O (acid); aliphatic C-H |
¹H NMR | δ 4.20 ppm (d, 2H); δ 1.80–3.80 ppm (m, 7H); δ 7.90 ppm (s, 1H) | -CH₂-NH-; THF ring; aromatic H |
¹³C NMR | δ 170 ppm; δ 140–150 ppm; δ 25–70 ppm; δ 45 ppm | C=O; aromatic C; THF ring; -CH₂-NH- |
Mass Spec | [M]⁺ m/z 334.78; fragments at m/z 256.78 (-SO₂NH₂), 113.05 (THF-CH₂⁺) | Molecular ion; sulfonamide loss; THF cleavage |
Compound Names in Article:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1